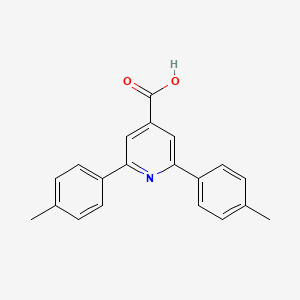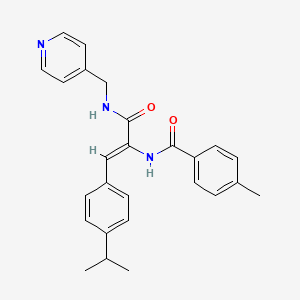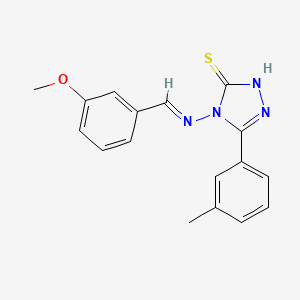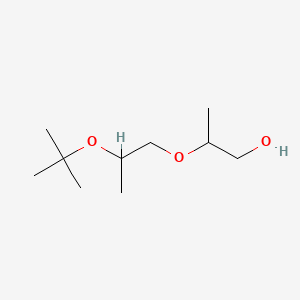
2,6-Dip-tolylpyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dip-tolylpyridine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C20H17NO2 and a molecular weight of 303.36 g/mol . This compound is characterized by the presence of two p-tolyl groups attached to a pyridine ring, with a carboxylic acid functional group at the 4-position. It is a solid at room temperature and has a melting point of 287-291°C .
Métodos De Preparación
The synthesis of 2,6-Dip-tolylpyridine-4-carboxylic acid typically involves the reaction of 2,6-dip-tolylpyridine with a suitable carboxylating agent. One common method is the use of carbon dioxide in the presence of a base, such as potassium carbonate, under high pressure and temperature conditions. The reaction can be represented as follows:
2,6-Dip-tolylpyridine+CO2→2,6-Dip-tolylpyridine-4-carboxylic acid
Industrial production methods may involve more efficient catalytic processes to enhance yield and purity. specific details on large-scale production methods are often proprietary and not widely disclosed.
Análisis De Reacciones Químicas
2,6-Dip-tolylpyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carboxylic acid group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups onto the aromatic rings.
Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,6-Dip-tolylpyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,6-Dip-tolylpyridine-4-carboxylic acid depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, thereby modulating their activity. The molecular targets and pathways involved vary based on the context of its use. For example, in medicinal chemistry, it may interact with cellular receptors or enzymes to exert its effects.
Comparación Con Compuestos Similares
2,6-Dip-tolylpyridine-4-carboxylic acid can be compared with other similar compounds, such as:
- 2-Phenyl-6-p-tolylpyridine-4-carboxylic acid
- 2-Chloro-6-p-tolylpyridine-4-carboxylic acid
- 2-(4-Bromophenyl)-6-p-tolylpyridine-4-carboxylic acid
- 2-(4-Methoxyphenyl)-6-p-tolylpyridine-4-carboxylic acid
- 2-(4-Fluorophenyl)-6-p-tolylpyridine-4-carboxylic acid
These compounds share a similar pyridine core structure but differ in the substituents attached to the aromatic rings. The presence of different substituents can significantly influence their chemical properties and reactivity, making each compound unique in its applications and behavior.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the study of biochemical interactions. Ongoing research continues to uncover new uses and potential benefits of this compound in various fields.
Propiedades
Fórmula molecular |
C20H17NO2 |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
2,6-bis(4-methylphenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C20H17NO2/c1-13-3-7-15(8-4-13)18-11-17(20(22)23)12-19(21-18)16-9-5-14(2)6-10-16/h3-12H,1-2H3,(H,22,23) |
Clave InChI |
XLAPFZONUWXNDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-heptadecyl-4-[(E)-(4-methoxyphenyl)diazenyl]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-5-phenoxybenzenesulfonic acid](/img/structure/B12046383.png)
![acetic acid;(4Z)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12046387.png)


![(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12046399.png)
![1,5-Dimethyl-4-[((2Z)-4-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12046402.png)


![(9Z,11E,13S)-N'-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl]-13-hydroxyoctadeca-9,11-dienehydrazide](/img/structure/B12046438.png)
![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B12046441.png)


![2-Oxo-2-phenylethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12046460.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12046465.png)
